molecular formula C15H21Cl2N3O3 B12840791 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate CAS No. 1420867-02-2

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B12840791
CAS No.: 1420867-02-2
M. Wt: 362.2 g/mol
InChI Key: PHORIWMBXJJEOP-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19Cl2N3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 2,4-dichloropyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

CAS No.

1420867-02-2

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-11(5-7-20)22-9-10-8-18-13(17)19-12(10)16/h8,11H,4-7,9H2,1-3H3

InChI Key

PHORIWMBXJJEOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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